REACTION_CXSMILES
|
[CH2:1]([CH:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]1=[O:12])[CH2:2][CH2:3][CH2:4][CH3:5].Cl.[C:14](=O)([O-])O.[Na+]>CO>[CH2:1]([C:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]=1[O:12][CH3:14])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
200 mL of water and 200 mL of isobutanol were added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 10 minutes at 25° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the organic phase
|
Type
|
DISTILLATION
|
Details
|
Isobutanol in the organic phase was distilled off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1C(CCC1OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |